N-(1-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring The final step involves coupling the benzimidazole derivative with furan-2-carboxylic acid using a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) can be achieved using reagents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while substitution reactions can yield a variety of substituted benzimidazole derivatives .
Scientific Research Applications
N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent due to the benzimidazole core.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is primarily attributed to its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and proteins, inhibiting their function. For example, it can inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis . Additionally, it may interact with DNA and RNA, disrupting their synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Phenoxybutyl Derivatives: Compounds with similar phenoxybutyl groups may also exhibit comparable properties.
Uniqueness
N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is unique due to its combination of the benzimidazole core with the phenoxybutyl and furan-2-carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-[1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-18-12-13-19(2)24(17-18)32-15-7-6-14-29-22-10-5-4-9-21(22)28-25(29)20(3)27-26(30)23-11-8-16-31-23/h4-5,8-13,16-17,20H,6-7,14-15H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFUNDHFFCNKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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